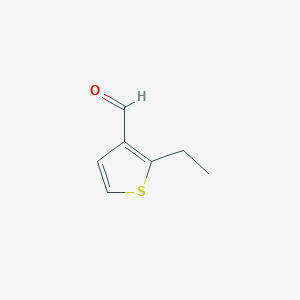

3-Thiophenecarboxaldehyde,2-ethyl-(9ci)

説明

Contextualization of Thiophene (B33073) Aldehydes within Heterocyclic Chemistry Research

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, a field with profound implications for medicinal chemistry, materials science, and agrochemicals. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active molecules without a significant loss of activity, while potentially improving properties such as solubility and metabolic stability.

Thiophene aldehydes, in particular, are versatile synthetic intermediates. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity makes them valuable starting materials for the synthesis of more complex molecules with desired functionalities. For instance, thiophene aldehydes are precursors to various pharmaceuticals, including antihistamines and antihypertensives. google.com They are also used in the synthesis of unsaturated ketones that have shown potential as antiviral and cytotoxic agents. google.com

Academic Significance of 2-Ethyl Substitution on Thiophene-3-Carboxaldehyde

The introduction of an ethyl group at the 2-position of the 3-thiophenecarboxaldehyde (B150965) core has significant implications for the molecule's electronic and steric properties, which in turn influence its reactivity and potential applications.

Electronic Effects: Alkyl groups, such as the ethyl group, are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density of the thiophene ring. The position of this substitution is crucial. An electron-donating group at the 2-position can influence the regioselectivity of further electrophilic substitution reactions on the thiophene ring. uoanbar.edu.iq The increased electron density can make the ring more susceptible to electrophilic attack, while also directing incoming electrophiles to specific positions. uoanbar.edu.iq

Steric Effects: The presence of the ethyl group at the 2-position introduces steric hindrance around the adjacent formyl group at the 3-position. This steric bulk can influence the accessibility of the aldehyde's carbonyl carbon to nucleophiles. libretexts.orgyoutube.com For certain reactions, this may lead to a decrease in reaction rates compared to the unsubstituted 3-thiophenecarboxaldehyde. libretexts.org However, this steric influence can also be exploited to achieve higher selectivity in reactions where different conformers or transition states are possible.

The interplay of these electronic and steric factors makes 2-ethyl-3-thiophenecarboxaldehyde a molecule with nuanced reactivity, offering synthetic chemists opportunities to fine-tune reaction outcomes.

Overview of Current Research Trajectories for Alkyl-Substituted Thiophenecarboxaldehydes

Current research involving alkyl-substituted thiophenecarboxaldehydes is diverse, with significant efforts focused on their application as building blocks for functional materials and biologically active compounds.

One prominent area of research is the synthesis of fused thiophene-based heterocyclic systems. For example, substituted thiophenes are key starting materials in the synthesis of thieno[2,3-b]pyridines and thieno[3,2-b]thiophenes. These fused systems are of great interest due to their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comrsc.org The substituents on the initial thiophene ring play a crucial role in tuning the electronic and photophysical properties of the resulting fused-ring materials.

In medicinal chemistry, the development of new synthetic methodologies to create diverse libraries of substituted thiophenes remains an active area of research. These libraries are then screened for various biological activities. For instance, thieno[2,3-b]pyridines derived from substituted thiophenes have been investigated for their ability to sensitize cancer cells to existing chemotherapeutic agents. The nature and position of the alkyl substituents on the thiophene precursor can significantly impact the biological efficacy of the final compounds.

Furthermore, the exploration of novel catalytic systems for the efficient and selective synthesis of alkyl-substituted thiophenecarboxaldehydes is an ongoing endeavor. The development of cost-effective and environmentally benign synthetic routes is crucial for the industrial application of these valuable intermediates. google.comgoogle.com

Structure

3D Structure

特性

CAS番号 |

156386-50-4 |

|---|---|

分子式 |

C7H8OS |

分子量 |

140.2 g/mol |

IUPAC名 |

2-ethylthiophene-3-carbaldehyde |

InChI |

InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |

InChIキー |

BZJVXWRAUTYFQJ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CS1)C=O |

正規SMILES |

CCC1=C(C=CS1)C=O |

同義語 |

3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 3 Thiophenecarboxaldehyde, 2 Ethyl 9ci and Analogues

Direct Functionalization Approaches to Thiophene (B33073) Rings

Direct functionalization strategies involve introducing the required substituents—an ethyl group and a formyl group—onto a thiophene core. This can be achieved by either formylating 2-ethylthiophene (B1329412) or by introducing an ethyl group to a 3-thiophenecarboxaldehyde (B150965) derivative.

Regioselective Formylation of 2-Ethylthiophene Systems

The introduction of a formyl group onto the 2-ethylthiophene ring is a common strategy. The ethyl group at the C2 position is an activating, ortho,para-directing group. In the thiophene ring, the C5 position is analogous to the para position and is generally the most reactive site for electrophilic substitution. The C3 position is analogous to the ortho position. Therefore, achieving regioselective formylation at the C3 position requires careful selection of reagents and reaction conditions to overcome the inherent preference for C5 substitution.

Two primary methods for the formylation of thiophene derivatives are the Vilsmeier-Haack reaction and metalation followed by quenching with a formylating agent. researchgate.net

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org The regioselectivity of the Vilsmeier-Haack formylation on substituted thiophenes is highly dependent on the steric bulk of both the substituent on the ring and the Vilsmeier reagent itself. researchgate.net For 2-alkylthiophenes, formylation tends to occur at the C5 position. However, by modifying the Vilsmeier reagent (e.g., using bulkier formamides), the steric hindrance can direct the formylation towards the less hindered C3 position, although this can be challenging and often results in mixtures of isomers.

Lithiation-Formylation: A more reliable method for achieving C3-formylation is through directed ortho-metalation. commonorganicchemistry.com This involves treating 2-ethylthiophene with a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate the C3 position. The resulting 3-lithiated intermediate is then quenched with an electrophilic formylating agent like DMF to yield 2-ethyl-3-thiophenecarboxaldehyde. thieme-connect.de The presence of a heteroatom (sulfur) and the directing effect of the C2-alkyl group can favor lithiation at the C3 position.

| Method | Reagents | Typical Outcome | Key Considerations |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Predominantly 5-formylation, mixture with 3-formyl isomer | Regioselectivity is sensitive to steric factors and the nature of the Vilsmeier reagent. researchgate.net |

| Lithiation-Formylation | 1. n-BuLi or other strong base 2. DMF | Generally provides higher regioselectivity for 3-formylation | Requires anhydrous conditions and low temperatures; the choice of base can be critical. thieme-connect.de |

Strategies for Introducing the Ethyl Substituent onto Thiophenecarboxaldehydes

An alternative approach involves starting with a 3-thiophenecarboxaldehyde scaffold and introducing the ethyl group at the C2 position. This route often requires protection of the reactive aldehyde group to prevent side reactions.

A common strategy is as follows:

Protection: The aldehyde group of 3-thiophenecarboxaldehyde is first protected as an acetal or ketal (e.g., a dioxolane) by reacting it with an appropriate diol under acidic conditions.

Metalation: The protected thiophene is then regioselectively lithiated at the C2 position using a strong base like n-BuLi. The C2 position is the most acidic proton on the thiophene ring, facilitating selective deprotonation.

Ethylation: The resulting 2-lithiated species is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethyl group.

Deprotection: Finally, the protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde, yielding the desired 2-ethyl-3-thiophenecarboxaldehyde.

Another advanced strategy involves metal-catalyzed cross-coupling reactions. This would typically start with a 2-halo-3-thiophenecarboxaldehyde (with the aldehyde group protected). A coupling reaction, such as a Suzuki coupling with an ethylboronic acid derivative or a Kumada coupling with an ethyl Grignard reagent, could then be employed to introduce the ethyl group.

Multi-Step Synthesis Pathways from Precursors

These methods involve constructing the substituted thiophene ring from acyclic starting materials, offering a high degree of control over the substitution pattern.

Condensation Reactions Involving Dialdehydes and Dithiols

Thiophene rings can be synthesized through various condensation reactions. The Paal-Knorr thiophene synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgpharmaguideline.com

A related strategy involves the condensation of dithiols with dicarbonyl compounds. While not explicitly detailed for 2-ethyl-3-thiophenecarboxaldehyde, a plausible route for an analogue could involve a precursor like 1,4-dithiane-2,5-diol. This compound is a dimer of mercaptoacetaldehyde and can serve as a synthon for 1,2-ethanedithiol or related reactive species. A hypothetical pathway could involve the reaction of a suitably substituted 1,3-dicarbonyl precursor with a sulfur-containing reagent derived from a dithiol, followed by cyclization and aromatization to form the thiophene ring.

Oxidation of Thiophenic Alcohol Precursors

A reliable and common final step in the synthesis of aldehydes is the mild oxidation of the corresponding primary alcohol. In this context, (2-ethyl-3-thienyl)methanol serves as the immediate precursor to the target compound. This alcohol can be prepared, for example, by the regioselective lithiation of 2-ethylthiophene at the C3 position, followed by reaction with formaldehyde.

The subsequent oxidation of (2-ethyl-3-thienyl)methanol to 2-ethyl-3-thiophenecarboxaldehyde must be performed under controlled conditions to avoid over-oxidation to the carboxylic acid. chemguide.co.uklibretexts.org A variety of modern, mild oxidizing agents are suitable for this transformation.

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | A classic, reliable reagent for oxidizing primary alcohols to aldehydes. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Offers mild conditions and high yields, avoids heavy metals. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Requires low temperatures (-78 °C), highly effective and avoids over-oxidation. |

| TEMPO-catalyzed oxidation | TEMPO (cat.), NaOCl | A catalytic method that is environmentally friendlier and efficient. organic-chemistry.org |

Hydrolysis of Corresponding Acetal and Ketal Derivatives

As mentioned in section 2.1.2, acetal and ketal groups are frequently used to protect aldehydes during synthetic steps where they would otherwise react. The final step in such a sequence is the deprotection to unveil the aldehyde functionality.

This is typically achieved through hydrolysis under mild acidic conditions. A mixture of an acid (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid) in an aqueous solvent system (e.g., water/acetone or water/THF) is commonly used. The reaction is generally clean and high-yielding, providing the final aldehyde product. The specific conditions are chosen to be mild enough not to degrade the thiophene ring or other functional groups present in the molecule.

Vilsmeier-Haack and Related Formylation Reactions on Thiophene Systems

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene and its derivatives. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic species then attacks the electron-rich thiophene ring to introduce a formyl (-CHO) group. organic-chemistry.org

The general mechanism involves two main stages. First, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.org Second, the electron-rich thiophene acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. This leads to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. wikipedia.orgchemistrysteps.com

The reactivity of the thiophene ring is crucial for the success of the Vilsmeier-Haack reaction. Thiophene is less reactive than furan but more reactive than benzene (B151609) in electrophilic substitutions. jk-sci.compharmaguideline.com The presence of activating (electron-donating) groups on the thiophene ring enhances the reaction rate. For 2-substituted thiophenes, such as 2-ethylthiophene, the directing effect of the substituent plays a key role in the regioselectivity of formylation. Electron-donating alkyl groups, like the ethyl group, activate the thiophene ring and primarily direct electrophilic substitution to the vacant C5 position (the other α-position). However, formylation can also occur at the C3 position (a β-position), and the ratio of isomers often depends on the reaction conditions and the steric bulk of the Vilsmeier reagent. researchgate.netresearchgate.net Studies on similar 2-alkyl substituted systems have shown that while the C5-formylated product is often major, the C3-isomer, which would be 2-ethyl-3-thiophenecarboxaldehyde, is also formed. researchgate.net

The kinetics of the reaction can vary depending on the reactivity of the thiophene substrate. For relatively less reactive substrates, the reaction follows third-order kinetics (first-order in thiophene, DMF, and POCl₃). rsc.org For highly activated thiophenes, the rate-determining step can shift to the formation of the Vilsmeier reagent itself, resulting in second-order kinetics. rsc.org

A variation of the Vilsmeier formylation involves using reagents other than DMF/POCl₃. For instance, different substituted amides can be used to generate Vilsmeier reagents of varying sizes, which can influence the regioselectivity of the formylation on substituted thiophenes. researchgate.net Another related method is ipso-formylation, where a substituent, such as a chloro group, at the 2-position of an electron-rich thiophene can be replaced by a formyl group under Vilsmeier-Haack conditions. researchgate.net

| Reagent System | Substrate Type | Typical Outcome | Reference |

| DMF / POCl₃ | Electron-rich thiophenes | Formylation, typically at the most activated position. | ijpcbs.com |

| DMF / POCl₃ | 2-Alkylthiophenes | Mixture of 5-formyl and 3-formyl isomers. | researchgate.net |

| N-formylpyrrolidine | 3-Methylthiophene | High regioselectivity for 2-formylation. | researchgate.net |

| N-formylindoline / (COCl)₂ | 3-Methylthiophene | Preferential 5-formylation. | researchgate.net |

Development of Green Chemistry Approaches in Thiophenecarboxaldehyde Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiophenecarboxaldehydes to reduce environmental impact and improve safety. chemijournal.comresearchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and using renewable resources. jddhs.com

One significant green approach is the development of solvent-free reaction conditions. Traditional Vilsmeier-Haack reactions often use halogenated solvents. rsc.org Solvent-free methods, such as grinding the reactants together in a mortar and pestle, have been explored for Vilsmeier-Haack formylations. iaamonline.org This mechanochemical approach can reduce reaction times and eliminate the need for toxic solvents, thereby simplifying the workup process and reducing waste. Although yields might be lower compared to conventional methods, the environmental benefits are substantial. iaamonline.org

Another key area of green chemistry is the use of alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering benefits such as dramatically reduced reaction times, higher yields, and improved product purity. mdpi.com The application of microwave irradiation to the synthesis of thiophene derivatives can lead to more energy-efficient and rapid production compared to conventional heating methods. mdpi.com

The choice of reagents is also a central aspect of green synthesis. The classic Vilsmeier-Haack reaction uses stoichiometric amounts of POCl₃, which produces significant phosphorus-containing aqueous waste that is difficult to treat. google.comgoogle.com Research is moving towards catalytic versions of such reactions. For example, a catalytic Vilsmeier-Haack-type formylation has been developed for indoles using a P(III)/P(V)=O cycle, which reduces the amount of phosphorus reagent required. orgsyn.org While not yet demonstrated for thiophenes, this points to a potential greener pathway. Furthermore, replacing POCl₃ with less hazardous reagents is an active area of investigation. Some syntheses have successfully used thionyl chloride (SOCl₂) or solid phosgene (triphosgene) as alternatives, which can offer advantages in handling and waste disposal. google.comgoogle.com

| Green Approach | Technique/Reagent | Advantages | Potential Application |

| Solvent Reduction | Solvent-free grinding (Mechanochemistry) | Eliminates toxic solvents, reduces waste, simple workup. iaamonline.org | Vilsmeier-Haack formylation of thiophenes. |

| Energy Efficiency | Microwave-assisted synthesis | Rapid reaction times, higher yields, energy saving. mdpi.com | Synthesis of thiophene precursors and final products. |

| Alternative Reagents | Catalytic P(III)/P(V)=O cycle | Reduces stoichiometric phosphorus waste. orgsyn.org | Catalytic Vilsmeier-Haack reactions. |

| Alternative Reagents | Thionyl Chloride or Triphosgene | Can offer safer handling and different waste profiles compared to POCl₃. google.comgoogle.com | Industrial synthesis of thiophenecarboxaldehydes. |

Scale-Up Considerations and Industrial Relevance of Synthetic Protocols

The industrial production of thiophenecarboxaldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries, requires synthetic protocols that are not only high-yielding but also safe, cost-effective, and scalable. tandfonline.comnbinno.comchemicalbook.com The transition from a laboratory-scale procedure to a multi-kilogram or pilot-plant scale introduces several critical considerations.

A primary concern during the scale-up of the Vilsmeier-Haack reaction is thermal safety. The formation of the Vilsmeier reagent is an exothermic process, and the reaction mixture itself can be thermally unstable. mt.com Poor heat management on a large scale can lead to a runaway reaction. Calorimetric studies have shown that the Vilsmeier intermediate can decompose, generating significant heat and pressure. To mitigate this risk, a semi-batch process is often recommended for industrial-scale production, where one reagent (e.g., POCl₃) is added slowly to the mixture of the thiophene substrate and DMF. This strategy allows for better temperature control and ensures that the reactive Vilsmeier complex is consumed as it is formed, preventing its accumulation. mt.com

The choice of reagents and solvents is also critical for industrial applications. Cost, availability, and safety are paramount. For example, while some laboratory procedures might use carbon tetrachloride, its use is avoided on an industrial scale due to toxicity and environmental concerns. tandfonline.comtandfonline.com Similarly, the cost of starting materials, like 3-bromothiophene for some syntheses of 3-thiophenecarboxaldehyde, can be prohibitive for large-scale production. tandfonline.com Industrial processes favor inexpensive and readily available starting materials. google.com

Waste management is another significant challenge. The conventional Vilsmeier-Haack reaction using POCl₃ and DMF generates acidic, phosphorus-rich wastewater, which is costly and difficult to treat. google.comgoogle.com This environmental and economic burden drives the search for alternative protocols. Methods using reagents like thionyl chloride or solid phosgene have been developed, in part to address these waste-disposal issues. google.comgoogle.com A practical multi-kilogram synthesis of 3-thiophenecarboxaldehyde was developed using a two-step process starting from inexpensive acrolein and 1,4-dithiane-2,5-diol, explicitly avoiding problematic solvents and reagents used in other published methods. tandfonline.comtandfonline.com

Finally, product purification on a large scale must be efficient. Impurities that are easily removed in the lab via chromatography may require challenging and expensive distillations or crystallizations at an industrial scale. For instance, in the synthesis of 3-thiophenecarboxaldehyde via metal-bromine exchange, temperature control is crucial to prevent the formation of the isomeric 2-thiophenecarboxaldehyde, which is difficult to remove from the final product. tandfonline.com Therefore, highly regioselective reactions are strongly preferred for industrial applications.

Chemical Transformations and Reaction Pathways of 3 Thiophenecarboxaldehyde, 2 Ethyl 9ci

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a key site for a variety of nucleophilic addition and related reactions, enabling carbon-carbon bond formation and functional group interconversions.

Nucleophilic Additions and Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. While specific examples with 2-ethyl-3-thiophenecarboxaldehyde are not prevalent in the searched literature, the general mechanism is applicable. In a typical Claisen-Schmidt condensation, a base abstracts a proton from an enolizable ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) adduct readily dehydrates to yield an α,β-unsaturated ketone.

Knoevenagel Condensation: The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds. wikipedia.org It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.org The active methylene compound, for instance, diethyl malonate or malononitrile (B47326), is deprotonated by the base, and the resulting carbanion attacks the carbonyl group of the aldehyde. wikipedia.org Subsequent dehydration leads to the formation of a new C=C bond. wikipedia.org The reaction of 2-ethyl-3-thiophenecarboxaldehyde with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) would be expected to yield the corresponding 2-ethyl-3-(2,2-disubstituted-vinyl)thiophene derivatives. The product is often an α,β-unsaturated ketone. wikipedia.org In some cases, the initial condensation product can undergo further intramolecular cyclization. nih.gov

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone |

| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH | Benzylidene malonate |

| Aldehydes/Ketones | Diethyl malonate, Meldrum's acid, etc. | Weakly basic amine | α,β-unsaturated ketone |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Wittig Reaction: The Wittig reaction is a widely used method to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide. libretexts.orglibretexts.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; unstabilized ylides generally afford (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For 2-ethyl-3-thiophenecarboxaldehyde, reaction with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would yield 2-ethyl-3-vinylthiophene.

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgconicet.gov.ar This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The HWE reaction begins with the deprotonation of a phosphonate ester by a base to generate a stabilized carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to the aldehyde, in this case, 2-ethyl-3-thiophenecarboxaldehyde, to form an intermediate which then eliminates a dialkylphosphate salt to give the alkene. wikipedia.org The Masamune-Roush and Still-Gennari modifications of the HWE reaction provide access to (Z)-alkenes. nrochemistry.comyoutube.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Reactivity | Less reactive with hindered ketones | More reactive, even with hindered ketones |

| Stereoselectivity | Dependent on ylide stability (Z or E) | Predominantly (E)-alkenes (standard conditions) |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate salt |

Grignard and Organolithium Reagent Chemistry at the Carbonyl Center

The carbonyl carbon of the aldehyde group in 2-ethyl-3-thiophenecarboxaldehyde is electrophilic and readily reacts with organometallic reagents such as Grignard and organolithium reagents.

Grignard Reactions: Grignard reagents (RMgX) add to the aldehyde to form, after acidic workup, a secondary alcohol. libretexts.org For example, the reaction of 2-ethyl-3-thiophenecarboxaldehyde with methylmagnesium bromide (CH3MgBr) would yield 1-(2-ethyl-3-thienyl)ethanol. The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. libretexts.org

Organolithium Reactions: Organolithium reagents (RLi) are generally more reactive than Grignard reagents and also add to aldehydes to produce secondary alcohols after an acidic workup. masterorganicchemistry.com The reaction of 2-ethyl-3-thiophenecarboxaldehyde with an organolithium reagent like n-butyllithium would result in the formation of 1-(2-ethyl-3-thienyl)pentan-1-ol. The mechanism involves the nucleophilic addition of the organolithium to the carbonyl group. masterorganicchemistry.com

Reductive and Oxidative Transformations of the Aldehyde Moiety

Reduction: The aldehyde group of 2-ethyl-3-thiophenecarboxaldehyde can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The product of this reduction would be (2-ethyl-3-thienyl)methanol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-ethyl-3-thiophenecarboxylic acid. Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O). The synthesis of 2-thiophenecarboxylic acid from 2-thiophenecarboxaldehyde using silver ammino solution or chlorine bleach has been reported. google.com

Reactions at the Thiophene (B33073) Ring System

The thiophene ring in 2-ethyl-3-thiophenecarboxaldehyde is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns on 2-Ethyl-3-Thiophenecarboxaldehyde

Thiophene itself undergoes electrophilic aromatic substitution preferentially at the 2-position. pearson.com However, in 2-ethyl-3-thiophenecarboxaldehyde, the existing substituents will direct incoming electrophiles. The ethyl group at the 2-position is an activating, ortho-, para-directing group (directing to positions 3 and 5). The aldehyde group at the 3-position is a deactivating, meta-directing group (directing to position 5 relative to itself, which is also position 5 of the ring).

Given that the 2-position is occupied, and both substituents direct towards the 5-position, electrophilic substitution is expected to occur predominantly at the 5-position of the thiophene ring. For example, nitration of 2-ethyl-3-thiophenecarboxaldehyde would likely yield 2-ethyl-5-nitro-3-thiophenecarboxaldehyde. Similarly, halogenation (e.g., with bromine in the presence of a Lewis acid) would be expected to give 5-bromo-2-ethyl-3-thiophenecarboxaldehyde.

Metalation Chemistry and the Use of Organometallic Intermediates

The regioselective functionalization of aromatic and heteroaromatic rings can be effectively achieved through directed ortho metalation (DoM). uwindsor.cawikipedia.org This strategy relies on the use of a directed metalation group (DMG), which is typically a Lewis basic moiety that complexes with an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). baranlab.orgorganic-chemistry.org This complexation facilitates the deprotonation of the proton at the position ortho to the DMG, leading to a stabilized organolithium intermediate. wikipedia.org

For π-electron rich heterocycles like thiophene, deprotonation typically occurs at the most acidic C-H bond, which is the C2 or C5 position. uwindsor.ca However, in 3-Thiophenecarboxaldehyde (B150965), 2-ethyl-(9CI), the C2 position is substituted with an ethyl group. The formyl group at the C3 position, while generally an electrophilic site, can be transiently converted into a potent DMG. This is often achieved through the in-situ formation of an α-amino alkoxide by reacting the aldehyde with a lithium amide, such as lithium N,N-diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). harvard.edu This transient DMG directs the deprotonation specifically to the C4 position, as the C2 position is already substituted.

The resulting 4-lithio-2-ethyl-3-thiophenecarboxaldehyde (as its α-amino alkoxide adduct) is a powerful nucleophilic intermediate. It can be trapped with a wide array of electrophiles to introduce new functional groups at the C4 position of the thiophene ring. This method provides a reliable pathway to contiguously substituted thiophenes, which can be challenging to synthesize through other means. After quenching with an electrophile, acidic workup regenerates the aldehyde functionality.

The table below outlines potential transformations of the organometallic intermediate derived from 3-Thiophenecarboxaldehyde, 2-ethyl-(9CI) with various electrophiles.

| Electrophile | Reagent Example | Product at C4-Position |

|---|---|---|

| Proton | H₂O | -H (Deuterium if D₂O is used) |

| Alkyl Halide | Iodomethane (CH₃I) | -CH₃ |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic acid) |

| Boronic Ester | Triisopropyl borate (B1201080) (B(O-iPr)₃) | -B(OH)₂ (after hydrolysis) |

| Halogen Source | Iodine (I₂) | -I |

| Sulfur Source | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org To utilize 3-Thiophenecarboxaldehyde, 2-ethyl-(9CI) as a substrate in common cross-coupling reactions like the Suzuki, Heck, or Stille reactions, it must first be converted into a derivative bearing a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. organic-chemistry.org

Given the electronic properties of the starting material (an activating ethyl group at C2 and a deactivating formyl group at C3), electrophilic aromatic substitution, such as bromination, is expected to occur regioselectively at the C5 position. The C5 position is electronically activated by the C2-ethyl group and is the most sterically accessible position on the ring for an incoming electrophile. Reagents like N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or bromine in acetic acid are commonly used for such transformations. researchgate.net This would yield 5-bromo-2-ethyl-3-thiophenecarboxaldehyde, a key intermediate for subsequent cross-coupling reactions.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. ntnu.no The 5-bromo-2-ethyl-3-thiophenecarboxaldehyde intermediate can be coupled with a variety of aryl- or vinylboronic acids to introduce diverse substituents at the C5 position. The reaction is generally tolerant of many functional groups, including aldehydes. A key to success with thienyl substrates is often the use of highly active palladium catalysts, such as those employing bulky phosphine ligands like XPhos, and careful optimization of the base and solvent system. ntnu.no

| Boronic Acid/Ester | Typical Catalyst | Typical Base | Coupled Product Structure (at C5) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Methoxyphenyl |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | Vinyl |

| 2-Thienylboronic acid | XPhos Pd G3 | CsF | 2-Thienyl |

Heck Reaction

The Heck (or Mizoroki-Heck) reaction facilitates the substitution of a vinylic hydrogen with an aryl, vinyl, or benzyl (B1604629) group from a corresponding halide or triflate. wikipedia.orgorganic-chemistry.org The 5-bromo-2-ethyl-3-thiophenecarboxaldehyde intermediate can react with various activated and unactivated alkenes. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, and a base like triethylamine (B128534) or potassium carbonate. wikipedia.org This reaction allows for the vinylation of the thiophene ring at the C5 position.

| Alkene Partner | Typical Catalyst | Typical Base | Coupled Product Structure (at C5) |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | (E)-2-Phenylvinyl |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | (E)-2-(Ethoxycarbonyl)vinyl |

| 1-Octene | Herrmann's Catalyst | NaOAc | (E)-Oct-1-en-1-yl |

| Cyclohexene | PdCl₂(PPh₃)₂ | Ag₂CO₃ | Cyclohex-1-en-1-yl |

Stille Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). jcu.edu.au This reaction offers a broad scope and is known for its tolerance to a wide range of functional groups. The 5-bromo-2-ethyl-3-thiophenecarboxaldehyde intermediate could be coupled with various aryl-, vinyl-, or alkynylstannanes to form new carbon-carbon bonds at the C5 position.

| Organostannane Reagent | Typical Catalyst | Typical Ligand/Additive | Coupled Product Structure (at C5) |

|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Phenyl |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | None | Vinyl |

| Tributyl(2-furyl)stannane | Pd₂(dba)₃ | AsPh₃ | 2-Furyl |

| Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | CuI | Phenylethynyl |

Tandem Reactions and Cascade Processes Utilizing the Compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient approach in organic synthesis. The structure of 3-Thiophenecarboxaldehyde, 2-ethyl-(9CI) offers opportunities for designing such processes.

A plausible tandem reaction could be initiated at the aldehyde functionality, followed by a cyclization involving the thiophene ring. For example, a Knoevenagel condensation of 2-ethyl-3-thiophenecarboxaldehyde with an active methylene compound, such as malononitrile, in the presence of a base would yield a 2-(2-ethyl-3-thienyl)methylenemalononitrile intermediate. If a suitable nucleophile is present on the active methylene compound or is introduced subsequently, an intramolecular cyclization onto the thiophene ring could occur, potentially leading to fused heterocyclic systems like thieno[3,2-b]pyridines after subsequent aromatization.

Alternatively, a tandem process could combine a cross-coupling reaction with a subsequent cyclization. For instance, one could first perform a Heck reaction on 5-bromo-2-ethyl-3-thiophenecarboxaldehyde with an alkene containing a pendant nucleophile (e.g., an alcohol or amine). The initial Heck coupling would form a vinyl-substituted thiophene, which could then undergo an intramolecular cyclization (e.g., aza- or oxa-Michael addition) onto the newly formed α,β-unsaturated system, or an intramolecular heteroarylation, to construct a new fused ring adjacent to the thiophene core. Such strategies leverage the reactivity of both the aldehyde and the thiophene ring (or its halogenated derivative) to rapidly build molecular complexity from a single starting material. researchgate.netnih.gov

Derivatization and Synthesis of Advanced Chemical Structures from 3 Thiophenecarboxaldehyde, 2 Ethyl 9ci

Synthesis of Substituted Thiophenesulfonamides and Related Sulfur Heterocycles

The aldehyde functional group in 2-ethyl-3-thiophenecarboxaldehyde is a key precursor for the introduction of other functionalities, which can then be used to build more complex sulfur-containing heterocycles. While direct conversion to a sulfonamide is not a standard single-step process, a multi-step sequence starting from the related compound, 3-thiophenecarboxaldehyde (B150965), has been established for the synthesis of thiophenesulfonamides. sigmaaldrich.com This general pathway is applicable to the 2-ethyl derivative.

The typical synthetic pathway involves the conversion of the aldehyde to an amino group, followed by diazotization and a subsequent Sandmeyer-type reaction to introduce a sulfonyl chloride group. The resulting thiophenesulfonyl chloride is a versatile intermediate that can react with various amines to yield a library of substituted thiophenesulfonamides.

General Synthetic Route:

Oxidation: The 2-ethyl-3-thiophenecarboxaldehyde is first oxidized to the corresponding 2-ethylthiophene-3-carboxylic acid.

Curtius or Hofmann Rearrangement: The carboxylic acid is then converted to an acyl azide (B81097) (Curtius) or an amide (Hofmann) which, upon rearrangement, yields 3-amino-2-ethylthiophene.

Diazotization and Sulfonylation: The amino-thiophene is treated with sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. This salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to yield 2-ethylthiophene-3-sulfonyl chloride.

Amination: The final step involves the reaction of the sulfonyl chloride with a primary or secondary amine to furnish the desired N-substituted 2-ethyl-3-thiophenesulfonamide.

The presence of the 2-ethyl group is expected to influence the reaction kinetics and potentially the stability of intermediates due to its electron-donating and steric effects, but the fundamental chemical transformations remain valid.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Aldehyde to Carboxylic Acid | KMnO₄ or Ag₂O | 2-ethylthiophene-3-carboxylic acid |

| 2 | Carboxylic Acid to Amine | 1. SOCl₂ 2. NaN₃ (Curtius) 3. Heat | 3-amino-2-ethylthiophene |

| 3 | Amine to Sulfonyl Chloride | 1. NaNO₂, HCl 2. SO₂, CuCl | 2-ethylthiophene-3-sulfonyl chloride |

| 4 | Sulfonyl Chloride to Sulfonamide | Primary or Secondary Amine (R¹R²NH) | N-substituted 2-ethyl-3-thiophenesulfonamide |

Formation of Conjugated Systems and π-Extended Chromophores

The aldehyde group of 2-ethyl-3-thiophenecarboxaldehyde is an ideal handle for extending the π-conjugated system of the thiophene (B33073) ring through various condensation reactions. These reactions are fundamental in the development of organic materials with specific electronic and optical properties, such as dyes, organic semiconductors, and nonlinear optical materials. The resulting π-extended chromophores benefit from the inherent electron-rich nature of the thiophene ring.

Common strategies for extending conjugation include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile (B47326), cyanoacetic esters) in the presence of a weak base (like piperidine (B6355638) or ammonium (B1175870) acetate) yields a C=C double bond, extending the conjugation.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions provide powerful and stereoselective methods for forming double bonds. The aldehyde reacts with phosphorus ylides (Wittig) or phosphonate (B1237965) carbanions (HWE) to create vinylthiophenes, which are themselves valuable monomers for polymerization. e-bookshelf.de

Claisen-Schmidt Condensation: Base-catalyzed condensation with methyl ketones (e.g., acetophenone) produces thienyl-substituted chalcones, which are well-known chromophores. e-bookshelf.de

These methods allow for the precise tuning of the electronic properties of the resulting molecules by varying the nature of the reactant paired with the aldehyde. The resulting extended conjugation typically leads to a bathochromic (red) shift in the UV-Visible absorption spectrum, a key characteristic of π-extended chromophores. The development of regioregular polymers from such monomers can lead to materials with enhanced charge-carrier mobility and improved performance in electronic devices. nih.gov

| Reaction Name | Reactant Type | Catalyst/Base | Resulting Functional Group | Application |

|---|---|---|---|---|

| Knoevenagel Condensation | Active Methylene (e.g., CH₂(CN)₂) | Piperidine, NH₄OAc | α,β-Unsaturated nitrile/ester | Dyes, functional materials |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Strong base (e.g., n-BuLi) | Alkene (C=C) | Polymer precursors, fine chemicals |

| HWE Reaction | Phosphonate Carbanion ((EtO)₂P(O)CHR⁻) | NaH, NaOEt | Alkene (C=C), often E-selective | OLEDs, organic electronics |

| Claisen-Schmidt Condensation | Methyl Ketone (Ar-CO-CH₃) | NaOH, KOH | Chalcone (α,β-unsaturated ketone) | Biologically active compounds, dyes |

Preparation of Complex Fused Heterocyclic Architectures (e.g., thieno[2,3-c]pyrroles)

2-Ethyl-3-thiophenecarboxaldehyde is a valuable starting material for the construction of fused heterocyclic systems, where the thiophene ring is annulated with another heterocyclic ring. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, which are known for a wide spectrum of biological activities. ekb.egnuph.edu.ua The synthesis of these fused systems often proceeds via the Gewald reaction or related pathways to first form a 2-aminothiophene-3-carboxylate or 3-carbonitrile intermediate, which is then cyclized.

A general strategy to access thieno[2,3-d]pyrimidines from 2-ethyl-3-thiophenecarboxaldehyde would involve:

Conversion to a 3-Carbonitrile: The aldehyde can be converted to a nitrile group (CHO → CN) via an oxime intermediate followed by dehydration.

Introduction of a 2-Amino Group: While not a direct transformation, a common route to the required 2-amino-3-cyanothiophene scaffold involves the Gewald reaction, which starts from a ketone, a nitrile, and elemental sulfur. Alternatively, functional group transformations on a pre-formed thiophene ring can be employed.

Cyclization: The resulting 2-amino-3-cyanothiophene derivative can undergo cyclization with various one-carbon reagents like formic acid, formamide, or isothiocyanates to form the pyrimidine (B1678525) ring fused to the thiophene core. ekb.egnih.gov For instance, heating with formic acid leads to the formation of a 4-hydroxythieno[2,3-d]pyrimidine, which can be further functionalized. ekb.eg

These multi-step syntheses allow for the creation of highly substituted and complex fused systems, which are of significant interest in medicinal chemistry and materials science. scielo.brrsc.org

| Precursor/Intermediate | Cyclizing Agent | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | nih.gov |

| 2-Hydrazinylthienopyrimidin-4-imine | Formic Acid | Triazolopyrimidine | ekb.eg |

| N'-(3-cyano-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | Anilines | N-Aryl-thieno[2,3-d]pyrimidin-4-amine | scielo.br |

| 2-Aminothiophene-3-carboxylic acids | Ethyl cyanoformate | Thieno[2,3-d]pyrimidine-2,4-dione | nuph.edu.ua |

Development of Chiral Derivatives and Enantioselective Syntheses

Although 2-ethyl-3-thiophenecarboxaldehyde is an achiral molecule, it serves as a prochiral precursor for the synthesis of various chiral derivatives. The generation of stereocenters from this starting material is a key strategy for producing enantiomerically pure compounds for applications in pharmaceuticals and asymmetric catalysis.

Key approaches to generate chirality include:

Asymmetric Reduction: The enantioselective reduction of the carbonyl group is a straightforward method to produce a chiral secondary alcohol, (2-ethylthiophen-3-yl)methanol. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or through catalytic asymmetric hydrogenation.

Nucleophilic Addition: The asymmetric addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde can create a new stereocenter, yielding chiral secondary alcohols with high enantiopurity when chiral ligands or catalysts are employed.

Derivatization to Create Centrally Chiral Arenes: More advanced methods can lead to the formation of centrally chiral arenes, where the chirality arises from the substitution pattern on the thiophene ring itself. scienceopen.com While the starting material has a plane of symmetry, subsequent reactions that differentiate the two adjacent ring carbons (C2 and C4) could, in principle, generate such chirality.

Synthesis of Chiral Analogues: The related compound 2-ethyl-2,3-dihydrothiophene-3-carbaldehyde (B13814765) possesses a chiral center at the C2 position. evitachem.com Enantioselective syntheses targeting this or similar saturated/partially saturated chiral thiophene derivatives represent another avenue for creating chiral structures from related precursors.

The development of efficient enantioselective methods is crucial for accessing single-enantiomer products, which often exhibit distinct biological activities.

Investigation of Positional and Structural Analogues for Structure-Property Relationship Studies

To understand and optimize the properties of molecules derived from 2-ethyl-3-thiophenecarboxaldehyde, the study of its positional and structural analogues is essential. Structure-property relationship (SPR) studies rely on systematically modifying a lead compound to probe the influence of specific structural features on its chemical, physical, and biological properties.

Positional Isomers: The primary positional isomers are 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde. wikipedia.orgnih.gov

3-Thiophenecarboxaldehyde: This isomer lacks the 2-ethyl group. Comparing its reactivity to the target compound reveals the electronic and steric influence of the ethyl group. The electron-donating ethyl group at the C2 position is expected to increase the electron density of the ring, potentially affecting the electrophilicity of the C3-aldehyde and the regioselectivity of further electrophilic substitution reactions.

2-Thiophenecarboxaldehyde: This is a widely used chemical intermediate. wikipedia.orgchemicalbook.com The placement of the aldehyde at C2 significantly alters its electronic environment and reactivity compared to the C3 position. For instance, the C2 aldehyde is more directly conjugated with the sulfur atom, influencing its spectroscopic properties and reactivity in condensation reactions.

Structural Analogues:

Effect of the Alkyl Group: Replacing the 2-ethyl group with other alkyl groups (e.g., methyl, propyl, tert-butyl) allows for a systematic study of steric hindrance and electronic effects on reaction outcomes and material properties.

Removal of the Aldehyde: Comparing the parent 2-ethylthiophene (B1329412) with the aldehyde-containing derivative highlights the role of the formyl group as a reactive handle and an electron-withdrawing group that deactivates the ring towards electrophilic attack.

These comparative studies are fundamental for the rational design of new materials and biologically active compounds, allowing researchers to fine-tune properties by strategically modifying the thiophene scaffold.

| Compound | CAS Number | Key Structural Feature | Influence on Properties |

|---|---|---|---|

| 2-ethyl-3-thiophenecarboxaldehyde | Not available | C3-aldehyde with C2-ethyl group | Baseline for SPR; ethyl group provides steric bulk and is electron-donating. |

| 3-Thiophenecarboxaldehyde | 498-62-4 sigmaaldrich.com | C3-aldehyde, no C2-substituent | Reveals electronic/steric effect of the ethyl group by comparison. |

| 2-Thiophenecarboxaldehyde | 98-03-3 wikipedia.org | C2-aldehyde | Different electronic environment and reactivity due to conjugation with sulfur. A key industrial intermediate. wikipedia.org |

| 2-ethyl-2,3-dihydrothiophene-3-carbaldehyde | 156386-56-0 evitachem.com | Saturated C2-C3 bond, chiral center | Studies the effect of ring saturation and introduces chirality. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation

The electronic structure is probed by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, ionization potential, and electron affinity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the charge distribution across the molecule and highlights hyperconjugative interactions that contribute to its stability. nih.gov

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| C2-C3 Bond Length | Bond length between carbon atoms at positions 2 and 3 of the thiophene (B33073) ring. | ~1.38 Å |

| C3-C(aldehyde) Bond Length | Bond length between the thiophene ring and the carbonyl carbon. | ~1.48 Å |

| C=O Bond Length | Bond length of the carbonyl group in the aldehyde. | ~1.21 Å |

| C2-C(ethyl) Bond Length | Bond length between the thiophene ring and the ethyl group. | ~1.51 Å |

| C2-C3-C(aldehyde) Angle | Bond angle defining the orientation of the aldehyde group. | ~125° |

| S-C2-C(ethyl) Angle | Bond angle defining the orientation of the ethyl group. | ~123° |

Conformer Analysis and Rotational Barrier Studies

The presence of single bonds connecting the aldehyde and ethyl groups to the thiophene ring allows for rotational freedom, leading to the existence of different conformers. Computational chemistry can map the potential energy surface by systematically rotating these substituent groups. This analysis identifies the most stable conformers (energy minima) and the transition states (energy maxima) that represent the rotational barriers between them.

For 2-ethyl-3-thiophenecarboxaldehyde, key rotations include the C2-C3-C-O dihedral angle (aldehyde orientation) and the S-C2-C-C dihedral angle (ethyl group orientation). By calculating the energy at each rotational increment, a detailed profile of conformational energetics can be constructed. This information is crucial for understanding the molecule's behavior in different environments and for interpreting experimental spectra, where multiple conformers may contribute to the observed signals. comporgchem.com

| Conformer | Aldehyde Orientation (O=C-C3-C2) | Ethyl Orientation (C-C-C2-S) | Calculated Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|---|

| A | Syn | Anti | 0.00 (Global Minimum) |

| B | Anti | Anti | +1.5 |

| C | Syn | Gauche | +2.1 |

| Rotational Barrier (A -> B) | Transition state for aldehyde rotation | +4.5 |

Investigation of Aromaticity and Electronic Delocalization within the Thiophene Ring

Aromaticity is a key feature of the thiophene ring, contributing significantly to its stability and chemical properties. Computational methods provide quantitative measures to assess this property. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion, where a negative value calculated at the center of the ring indicates aromatic character. Another powerful tool is the delocalization index (DI), which measures the number of electrons shared between pairs of atoms. nih.gov For an aromatic system, significant delocalization is expected between adjacent and para-related atoms in the ring. nih.gov

In 2-ethyl-3-thiophenecarboxaldehyde, the electron-donating nature of the 2-ethyl group and the electron-withdrawing nature of the 3-carboxaldehyde group are expected to influence the electron density and delocalization within the thiophene ring. Computational studies can precisely quantify these electronic perturbations and determine their net effect on the ring's aromaticity compared to unsubstituted thiophene.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Models

Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. For 2-ethyl-3-thiophenecarboxaldehyde, potential reactions include nucleophilic addition to the aldehyde's carbonyl carbon or electrophilic substitution on the thiophene ring. Using DFT, the entire reaction coordinate can be modeled to identify the structures of reactants, intermediates, transition states, and products. chemrxiv.org

Transition state analysis is particularly critical, as it involves locating the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter that governs the reaction rate. chemrxiv.org By modeling these pathways, chemists can predict the feasibility of a reaction, understand the role of catalysts, and explain the observed product regioselectivity and stereoselectivity.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational modes)

Computational models can predict spectroscopic data with high accuracy, serving as a powerful aid in structure verification and spectral assignment.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are often performed on the lowest-energy conformers, and the resulting shifts are averaged based on their predicted Boltzmann population at a given temperature. comporgchem.com Comparing these computed shifts with experimental data can be crucial for unambiguously assigning the correct structure, especially for complex molecules or distinguishing between isomers. nih.govresearchgate.net

| Atom | Position | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |

|---|---|---|---|

| H | Aldehyde (-CHO) | 9.95 | - |

| H | Thiophene Ring (H4) | 7.40 | - |

| H | Thiophene Ring (H5) | 7.85 | - |

| H | Ethyl (-CH₂) | 2.90 | - |

| H | Ethyl (-CH₃) | 1.30 | - |

| C | Aldehyde (-CHO) | - | 185.0 |

| C | Thiophene Ring (C2) | - | 148.0 |

| C | Thiophene Ring (C3) | - | 140.0 |

| C | Thiophene Ring (C4) | - | 128.0 |

| C | Thiophene Ring (C5) | - | 135.0 |

| C | Ethyl (-CH₂) | - | 23.0 |

| C | Ethyl (-CH₃) | - | 14.5 |

IR Vibrational Modes: Theoretical calculations can also predict the vibrational frequencies and intensities that constitute an infrared (IR) spectrum. dtic.mil By computing the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes is obtained. researchgate.net These calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set limitations, improving agreement with experimental spectra. nih.gov This allows for the confident assignment of specific absorption bands to molecular motions, such as the characteristic C=O stretch of the aldehyde, C-S stretching of the thiophene ring, and various C-H bending and stretching modes. nih.gov

| Vibrational Mode | Description of Motion | Predicted Scaled Frequency (cm⁻¹) (Illustrative) |

|---|---|---|

| Aromatic C-H Stretch | Stretching of H4 and H5 bonds | 3100-3050 |

| Aliphatic C-H Stretch | Stretching of C-H bonds in the ethyl group | 2980-2850 |

| C=O Stretch | Stretching of the carbonyl double bond | 1685 |

| C=C Stretch | Stretching of double bonds within the thiophene ring | 1550-1450 |

| C-S Stretch | Stretching of the carbon-sulfur bonds in the ring | 850-700 |

Thermodynamic and Kinetic Considerations of Derivatives

Computational chemistry enables the systematic investigation of the properties of derivatives of 2-ethyl-3-thiophenecarboxaldehyde before they are synthesized. By calculating the thermodynamic properties, such as the standard enthalpy of formation (ΔH_f°) and Gibbs free energy of formation (ΔG_f°), the relative stabilities of various potential derivatives can be compared.

Furthermore, by applying transition state theory to the calculated energy barriers for reactions that form these derivatives, their kinetic favorability can be assessed. chemrxiv.org This predictive power allows chemists to screen large numbers of potential derivative structures and prioritize synthetic efforts toward molecules with the most promising stability and reactivity profiles for a given application.

Advanced Materials Science Applications and Supramolecular Chemistry

Development of Conducting Polymers and Organic Semiconductor Materials

Thiophene (B33073) and its derivatives are fundamental components in the creation of conducting polymers and organic semiconductor materials. The polymerization of thiophene monomers can lead to polythiophenes, which are known for their electrical conductivity and stability. However, specific research detailing the synthesis and properties of polymers derived from 2-ethyl-3-thiophenecarboxaldehyde is not currently available in the public domain. Studies on similar molecules, such as 3-thiophene carboxaldehyde, have shown that the aldehyde group can present challenges to polymerization, sometimes necessitating the design of more complex structures like trimers to facilitate the process.

Utilization in Organic Field-Effect Transistors (OFETs) and Related Electronic Devices

Organic field-effect transistors (OFETs) often utilize thiophene-based materials as the active semiconductor layer. The performance of these devices is highly dependent on the molecular structure of the organic material, including the nature and position of substituents on the thiophene ring. While there is a wealth of information on various polythiophenes and oligothiophenes in OFETs, there are no specific reports on the fabrication or performance of OFETs using polymers or small molecules based on 2-ethyl-3-thiophenecarboxaldehyde.

Integration into Organic Photovoltaic Devices and Solar Cell Technologies

In the field of organic photovoltaics (OPVs), thiophene derivatives are widely used as electron-donating materials in the active layer of solar cells. The efficiency of these devices is influenced by factors such as the material's absorption spectrum and energy levels. Although numerous studies focus on the design and synthesis of novel thiophene-based materials for OPVs, specific data on the integration and performance of 2-ethyl-3-thiophenecarboxaldehyde in solar cell technologies could not be located.

Formation of Supramolecular Assemblies and Architectures through Non-Covalent Interactions

The aldehyde group in 2-ethyl-3-thiophenecarboxaldehyde provides a site for non-covalent interactions, such as hydrogen bonding, which are crucial for the formation of well-ordered supramolecular structures. These organized assemblies can influence the material's electronic and optical properties. However, there is no specific literature available that investigates the supramolecular chemistry of this particular compound.

Design and Fabrication of Chemosensors and Molecular Recognition Elements

Thiophene-based fluorescent and colorimetric chemosensors have been developed for the detection of various ions and molecules. The aldehyde functionality can act as a binding site for analytes. While the potential for 2-ethyl-3-thiophenecarboxaldehyde in this area is conceivable, no published research on its use in the design of chemosensors or for molecular recognition was identified.

Strategies for Enhancing Optical Properties in Semiconducting Nanocrystals and Hybrid Materials

The functionalization of semiconducting nanocrystals with organic ligands can enhance their optical properties and stability. Thiophene derivatives can be used for this purpose. However, there is no specific information on the use of 2-ethyl-3-thiophenecarboxaldehyde in strategies to enhance the optical properties of semiconducting nanocrystals or in the formation of hybrid materials.

Applications in Surface Functionalization and Interface Engineering

The aldehyde group is a reactive handle that can be used to chemically modify surfaces, which is a key aspect of interface engineering in electronic devices. This can improve the adhesion and electronic coupling between different layers. Despite the potential of 2-ethyl-3-thiophenecarboxaldehyde for such applications, no studies detailing its use in surface functionalization or interface engineering were found.

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformer Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-ethyl-3-thiophenecarboxaldehyde. Both ¹H and ¹³C NMR would be utilized to provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence and connectivity of the ethyl and aldehyde protons, as well as the protons on the thiophene (B33073) ring. The ethyl group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with coupling between them. The chemical shifts of the two aromatic protons on the thiophene ring and the aldehyde proton would provide crucial information about the electronic environment and substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the four carbons of the thiophene ring, and the two carbons of the ethyl group. The chemical shifts would be indicative of the carbon types (sp², sp³) and their immediate chemical environment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the precise structural assignment. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to investigate through-space interactions, which can help in determining the preferred conformation of the aldehyde group relative to the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is critical for identifying the functional groups present in 2-ethyl-3-thiophenecarboxaldehyde.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic ethyl group, as well as C=C stretching vibrations of the thiophene ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The C-S stretching vibrations of the thiophene ring, which can sometimes be weak in the IR spectrum, are often more prominent in the Raman spectrum.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For 2-ethyl-3-thiophenecarboxaldehyde, electron ionization (EI) mass spectrometry would be a common technique. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (140.0296 Da for C₇H₈OS). Analysis of the fragmentation pattern would likely reveal the loss of the aldehyde group (CHO) or the ethyl group (C₂H₅), as well as characteristic fragmentation of the thiophene ring, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of 2-ethyl-3-thiophenecarboxaldehyde and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile compounds like 2-ethyl-3-thiophenecarboxaldehyde. GC separates the compound from any impurities, and the coupled mass spectrometer provides identification of the separated components. The retention time in the gas chromatogram is a characteristic of the compound, and the mass spectrum serves as confirmation of its identity.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly if the compound is less volatile or if alternative separation selectivity is required. A suitable stationary phase (e.g., C18) and mobile phase would be chosen to achieve good separation. A UV detector would be effective for detection, as the thiophene ring and carbonyl group are strong chromophores.

X-ray Diffraction Studies for Solid-State Structure Determination (if crystalline derivatives are obtained)

If a suitable single crystal of 2-ethyl-3-thiophenecarboxaldehyde or a crystalline derivative can be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state. This would unambiguously confirm the molecular structure and provide insights into the packing of the molecules.

Electrochemical Methods for Redox Property Characterization

Electrochemical methods, such as cyclic voltammetry, could be employed to investigate the redox properties of 2-ethyl-3-thiophenecarboxaldehyde. These studies would reveal the oxidation and reduction potentials of the molecule, providing information about its electronic properties and its susceptibility to electron transfer reactions. The thiophene moiety is known to be electroactive, and the presence of the electron-withdrawing aldehyde group and the electron-donating ethyl group would influence its redox behavior.

Q & A

Q. Table 1: Synthesis Conditions and Yield

| Parameter | Value/Description | Reference |

|---|---|---|

| Isolation Method | Silica gel column chromatography | |

| Solvent System | Not specified (literature review advised) | |

| Yield | 64% |

Basic: Which spectroscopic techniques are most reliable for characterizing 3-Thiophenecarboxaldehyde,2-ethyl-(9CI)?

Answer:

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical:

- 1H NMR (CDCl₃, 400 MHz): Peaks at δ 7.36 (s, 1H), 7.54 (d, J = 4.7 Hz, 1H), 8.11 (s, 1H), 9.93 (s, 1H) .

- 13C NMR (CDCl₃, 100 MHz): Signals at δ 124.4 (CH), 126.3 (CH), 135.5 (CH), 142.2 (C), 183.8 (CO) .

- GC-MS : Cross-reference with NIST Standard Reference Database 69 for retention indices and fragmentation patterns .

Advanced: How can researchers resolve spectral overlaps in NMR analysis of thiophene derivatives?

Answer:

Spectral overlaps (e.g., aromatic proton signals) are common in thiophene systems. Mitigation strategies include:

- Using higher-field NMR instruments (≥500 MHz) for enhanced resolution.

- Employing 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous peaks .

- Comparing data with historical studies (e.g., 1957 derivatives research) to identify consistent patterns .

Advanced: How should contradictory data between NMR and GC-MS be addressed?

Answer:

Contradictions may arise from impurities or instrumental artifacts. Steps to resolve:

- Re-run samples under standardized conditions (e.g., NIST protocols for GC-MS calibration) .

- Validate purity via elemental analysis or high-resolution mass spectrometry (HRMS).

- Consult interdisciplinary experts to assess methodological flaws (e.g., solvent interference in NMR) .

Advanced: What strategies are effective for functionalizing 3-Thiophenecarboxaldehyde,2-ethyl-(9CI)?

Answer:

Functionalization often targets the aldehyde group or thiophene ring:

- Aldehyde reactions : Condensation with amines to form Schiff bases or oxidation to carboxylic acids.

- Electrophilic substitution : Bromination or nitration at the thiophene’s α-position, guided by directing effects of substituents .

- Cross-coupling : Suzuki-Miyaura reactions using palladium catalysts for aryl group introduction (requires inert conditions).

Advanced: How can researchers validate GC-MS data for trace impurities in synthesized batches?

Answer:

- Use NIST’s electron ionization (EI) mass spectra library for peak identification .

- Quantify impurities via internal standards (e.g., deuterated analogs) and compare with thresholds in analytical guidelines.

- Perform spiking experiments to confirm retention times and fragmentation pathways .

Advanced: What are common pitfalls in interpreting reaction mechanisms for thiophene derivatives?

Answer:

- Overlooking steric effects : The 2-ethyl group may hinder reactivity at adjacent positions.

- Solvent influence : Polar aprotic solvents (e.g., DMF) can stabilize intermediates but may complicate purification.

- Side reactions : Aldehyde oxidation under basic conditions; use inert atmospheres for sensitive reactions .

Advanced: How can computational modeling enhance the study of 3-Thiophenecarboxaldehyde,2-ethyl-(9CI)?

Answer:

- DFT calculations : Predict NMR chemical shifts and optimize reaction pathways.

- Docking studies : Explore binding interactions in catalytic or biological systems (e.g., enzyme inhibition).

- Validate models against experimental data (e.g., X-ray crystallography of derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。